molecular formula C14H14O2S2 B184231 Benzene, [[2-(phenylsulfonyl)ethyl]thio]- CAS No. 29290-71-9

Benzene, [[2-(phenylsulfonyl)ethyl]thio]-

Cat. No.: B184231
CAS No.: 29290-71-9
M. Wt: 278.4 g/mol
InChI Key: HVRFBKAMRWDDMG-UHFFFAOYSA-N
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Description

"Benzene, [[2-(phenylsulfonyl)ethyl]thio]-" (CAS: Not explicitly provided in evidence) is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a thioether group (–S–) linked to an ethyl chain bearing a phenylsulfonyl (–SO₂Ph) moiety.

Properties

IUPAC Name

2-(benzenesulfonyl)ethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S2/c15-18(16,14-9-5-2-6-10-14)12-11-17-13-7-3-1-4-8-13/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRFBKAMRWDDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353198
Record name Benzene, [[2-(phenylsulfonyl)ethyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29290-71-9
Record name Benzene, [[2-(phenylsulfonyl)ethyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Attack

Deprotonation of benzenethiol by Cs₂CO₃ generates a thiolate ion, which attacks the β-carbon of (vinylsulfonyl)benzene. This step forms a transient sulfonate intermediate.

Proton Transfer and Stabilization

Et₃N·3HF facilitates proton transfer, stabilizing the intermediate and promoting elimination of the sulfonyl group to yield the thioether product.

Critical factors :

  • Base strength : Weak bases (e.g., pyridine) yield <50%, while Cs₂CO₃ achieves >70%.

  • Additive role : Et₃N·3HF enhances proton mobility, crucial for intermediate stabilization.

Functional Group Tolerance

Substituted benzenethiols and vinyl sulfones are compatible with this methodology (Table 2):

SubstrateSubstituentYield (%)
Benzenethiol -H75
4-Methyl -CH₃73
4-Fluoro -F68
4-Cyano -CN62

Limitations :

  • Steric hindrance from ortho-substituents reduces yields (e.g., 2-Br: 55%).

  • Electron-withdrawing groups slow nucleophilic attack.

Scalability and Industrial Feasibility

While laboratory-scale syntheses use sealed tubes and batch reactors, industrial adaptation would require:

  • Continuous-flow systems : To maintain high temperatures (110°C) safely.

  • Solvent recovery : Acetonitrile recycling via distillation.

  • Catalyst recycling : Cs₂CO₃ recovery through aqueous washes.

Challenges :

  • Exothermic reactions : Requires precise temperature control.

  • Purity standards : Column chromatography (silica gel, ethyl acetate/petroleum ether) remains essential for pharmaceutical-grade products.

Alternative Pathways

Radical Thiol-ene Coupling

UV-initiated reactions between thiols and alkenes offer a metal-free route. However, yields for sulfonyl-containing systems are suboptimal (<50%) compared to thermal methods.

Palladium-Catalyzed Cross-Coupling

Though effective for C–S bond formation, Pd catalysts (e.g., Pd(OAc)₂) increase costs and necessitate rigorous metal removal .

Chemical Reactions Analysis

Types of Reactions: Benzene, [[2-(phenylsulfonyl)ethyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Scientific Research Applications

Benzene, [[2-(phenylsulfonyl)ethyl]thio]- has been investigated for its potential applications across various scientific domains:

Chemistry

  • Building Block in Organic Synthesis : It serves as a versatile reagent in synthesizing complex organic molecules.
  • Reagent in Chemical Reactions : Utilized in various reactions due to its ability to undergo substitution and addition reactions.

Biology

  • Antimicrobial Properties : Studies have indicated that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anticancer Research : Ongoing investigations are exploring its potential as an anticancer agent, focusing on its mechanisms of action at the cellular level.

Medicine

  • Therapeutic Agent Development : Research is being conducted to evaluate its efficacy in treating various diseases, leveraging its biological activities.

Industrial Applications

  • Production of Specialty Chemicals : Used in the synthesis of materials with specific properties required in various industrial applications.

Case Studies

  • Antimicrobial Activity Study
    • A study published in a peer-reviewed journal demonstrated that derivatives of Benzene, [[2-(phenylsulfonyl)ethyl]thio]- exhibited significant antibacterial effects against various strains of bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Anticancer Research
    • Research conducted by a team at a leading university explored the compound's effects on cancer cell lines. Results indicated that it inhibited cell proliferation through apoptosis induction pathways.
  • Industrial Application Development
    • A case study highlighted the use of Benzene, [[2-(phenylsulfonyl)ethyl]thio]- in creating specialized coatings that enhance durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of Benzene, [[2-(phenylsulfonyl)ethyl]thio]- involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways are subject to ongoing research to elucidate the compound’s effects.

Comparison with Similar Compounds

Spectral Data

Key spectral features of related compounds include:

  • IR Spectroscopy : Sulfonyl groups exhibit strong S=O stretching vibrations at 1300–1400 cm⁻¹, while thioether C–S stretches appear near 600–700 cm⁻¹ .
  • NMR : Protons adjacent to sulfonyl groups (e.g., –CH₂SO₂Ph) resonate downfield (δ 3.5–4.5 ppm in ^1H NMR) due to electron withdrawal .

Physicochemical Properties

Electronic Effects

  • Sulfonyl Group : Strongly electron-withdrawing, reducing electron density on the benzene ring and directing electrophilic substitution to meta positions.
  • Thioether Group: Electron-donating via lone pairs on sulfur, opposing the sulfonyl group’s effects. This duality may enhance stability or alter reactivity compared to monosubstituted analogs .

Solubility and Stability

  • Sulfonyl groups increase polarity and water solubility, while thioethers may enhance lipophilicity. For example, ethyl (phenylsulfonyl)acetate (CAS: 7605-30-3) is soluble in polar organic solvents .
  • Stability: Sulfonyl groups resist oxidation, whereas thioethers are prone to oxidation to sulfoxides or sulfones .

Antioxidant and Gastroprotective Effects

Compounds with thioether and sulfonyl motifs, such as 2-(ethylthio)benzohydrazones, exhibit significant DPPH radical scavenging activity (IC₅₀ values comparable to ascorbic acid) and protect against ethanol-induced gastric ulcers by upregulating HSP70 and suppressing apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Highlights Key Properties/Applications Reference IDs
Benzene, [[2-(phenylsulfonyl)ethyl]thio]- –S–CH₂CH₂–SO₂Ph on benzene Hypothesized antioxidant activity
2-(Phenylthio)benzoic acid (CAS: 1527-12-4) –SPh and –COOH on benzene Acidic solubility; synthetic intermediate
Benzo[b]thiophene derivatives (e.g., CAS: 95-15-8) Fused thiophene-benzene ring Electronics, optoelectronics
Benzene,[(2-phenylethynyl)sulfonyl]- (CAS: 5324-64-1) –SO₂–C≡C–Ph on benzene Electrophilic reactivity in synthesis
Ethyl (phenylsulfonyl)acetate (CAS: 7605-30-3) –SO₂Ph and ester group Solubility in polar solvents

Key Differences

Electronic Effects : Sulfonyl-substituted compounds (e.g., CAS: 5324-64-1) are more electron-deficient than thioether analogs, affecting their reactivity in electrophilic substitutions .

Bioactivity : Thioethers like 2-(ethylthio)benzohydrazones show gastroprotective effects, while sulfonyl derivatives may prioritize stability over metabolic activity .

Synthetic Utility : Benzo[b]thiophenes (CAS: 95-15-8) are valuable in materials science, whereas sulfonyl-thioethers may serve as intermediates in drug design .

Biological Activity

Benzene, [[2-(phenylsulfonyl)ethyl]thio]- (CAS No. 29290-71-9) is a sulfonyl-containing compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a benzene ring substituted with a thioether group linked to a phenylsulfonyl moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of Benzene, [[2-(phenylsulfonyl)ethyl]thio]- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Cell Cycle Modulation : Similar compounds have shown the ability to block cell cycle progression, particularly in cancer cell lines.
  • Induction of Apoptosis : Evidence suggests that this compound can induce programmed cell death in malignant cells, potentially through the activation of apoptotic pathways.

Antiproliferative Effects

Recent studies have demonstrated that derivatives related to Benzene, [[2-(phenylsulfonyl)ethyl]thio]- exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds in the same class have been shown to effectively inhibit cell growth in:

  • HT-29 (colon cancer)
  • MCF-7 (breast cancer)
  • M21 (melanoma)

These studies indicate that such compounds may act similarly to established chemotherapeutic agents like cisplatin.

Compound TypeCell LineIC50 (µM)Mechanism
PUB-SOHT-2910Cell cycle arrest
PUB-SOMCF-715DNA damage induction
PUB-SAM2120Apoptosis activation

Structure-Activity Relationships (SAR)

The biological efficacy of Benzene, [[2-(phenylsulfonyl)ethyl]thio]- has been linked to its structural features. Modifications to the phenyl or sulfonyl groups can significantly alter its activity. For example:

  • Substituent Variations : The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can enhance or diminish biological activity.
  • Chain Length : The length of the ethyl chain connecting the thioether to the sulfonyl group appears to influence binding affinity and selectivity for target enzymes.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of a series of PUB-SO compounds derived from Benzene, [[2-(phenylsulfonyl)ethyl]thio]- on chick chorioallantoic membranes. The findings revealed that certain derivatives exhibited potent antitumor activity comparable to cisplatin without significant toxicity towards normal tissues .

Case Study 2: Toxicological Assessment

Research has also focused on the toxicological profile of Benzene derivatives, highlighting their potential genotoxic effects. A systematic evaluation using genetic toxicity testing frameworks indicated that some metabolites could induce DNA damage in mammalian cells, necessitating further investigation into their safety profiles .

Q & A

Q. What synthetic strategies are effective for preparing Benzene, [[2-(phenylsulfonyl)ethyl]thio]-?

Methodological Answer: A viable approach involves thiol-ene "click" chemistry, where a phenylsulfonyl ethyl thiol reacts with a benzene derivative under mild conditions. For example, analogous syntheses of benzo[b]thiophenes use catalytic bases (e.g., K₂CO₃) in polar aprotic solvents like DMF to facilitate nucleophilic substitution . Optimizing stoichiometry and reaction time (e.g., 12–24 hours at 60–80°C) can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.

Q. How can researchers verify the purity and structural identity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the phenylsulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and ethylthio moiety (δ ~2.5–3.5 ppm for CH₂-S).
  • Mass Spectrometry (EI-MS) : Look for the molecular ion peak (e.g., m/z calculated for C₁₄H₁₄O₂S₃: 318.0) and fragmentation patterns consistent with sulfonyl and thioether bonds .
  • FT-IR : Identify S=O stretching (~1300–1150 cm⁻¹) and C-S vibrations (~700–600 cm⁻¹).

Advanced Research Questions

Q. What crystallographic techniques resolve the 3D structure and intermolecular interactions of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in solvents like chloroform/ethanol. Orthorhombic or monoclinic systems are common for sulfonyl derivatives. Refinement software (e.g., SHELX) can model bond angles/distances, confirming the equatorial orientation of the sulfonyl group relative to the benzene ring .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯π, π⋯π stacking) using CrystalExplorer. Two-dimensional fingerprint plots differentiate H-bonding (sharp spikes) vs. van der Waals interactions (broad regions) .

Q. How can computational chemistry address discrepancies in reactivity studies of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental data (e.g., unexpected regioselectivity in alkylation reactions).
  • Energy Framework Analysis : Visualize intermolecular interaction energies (electrostatic, dispersion) to explain packing anomalies in crystal structures. Tools like TURBOMOLE or Gaussian integrate with crystallographic data .

Q. What advanced analytical methods detect degradation products or metabolites in biological studies?

Methodological Answer:

  • LC-HRMS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate metabolites. Monitor sulfonic acid derivatives (m/z shifts due to oxidation).
  • Isotopic Labeling : Track metabolic pathways using ³⁴S-labeled analogs. NIST mass spectral libraries aid in identifying fragmentation patterns .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal stability of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Perform under nitrogen/air to compare decomposition temperatures. Discrepancies may arise from impurities; repurify samples before testing.
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions. Cross-reference with NIST thermochemical databases to validate results .
  • Control Experiments : Repeat synthesis under inert conditions (e.g., Schlenk line) to rule out oxidative degradation during storage.

Experimental Design Considerations

Q. What precautions are critical when handling this compound in air/moisture-sensitive reactions?

Methodological Answer:

  • Schlenk Techniques : Use anhydrous solvents (distilled over CaH₂) and conduct reactions under argon.
  • Stability Testing : Monitor hydrolytic susceptibility by ¹H NMR (e.g., disappearance of thioether peaks in D₂O).
  • Glovebox Storage : Store at −20°C in amber vials to prevent photodegradation of the sulfonyl group .

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